molecular formula C19H16ClNO2 B5739258 2-[(4-chloro-1-naphthyl)oxy]-N-(4-methylphenyl)acetamide

2-[(4-chloro-1-naphthyl)oxy]-N-(4-methylphenyl)acetamide

Cat. No. B5739258
M. Wt: 325.8 g/mol
InChI Key: XFXCWYMWJATWBT-UHFFFAOYSA-N
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Description

2-[(4-chloro-1-naphthyl)oxy]-N-(4-methylphenyl)acetamide, also known as GW0742, is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ). It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. The purpose of

Mechanism of Action

2-[(4-chloro-1-naphthyl)oxy]-N-(4-methylphenyl)acetamide activates PPARδ, a nuclear receptor that regulates gene expression involved in lipid and glucose metabolism, inflammation, and mitochondrial function. When activated, PPARδ forms a heterodimer with retinoid X receptor (RXR) and binds to specific DNA sequences called PPAR response elements (PPREs) in the promoter regions of target genes. This leads to the transcriptional activation or repression of target genes and subsequent physiological effects.
Biochemical and Physiological Effects:
2-[(4-chloro-1-naphthyl)oxy]-N-(4-methylphenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to improve glucose and lipid metabolism by increasing insulin sensitivity and reducing lipid accumulation in adipose tissue and liver. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines. In addition, it has been shown to promote mitochondrial biogenesis and function, which may contribute to its neuroprotective effects and enhancement of cognitive function.

Advantages and Limitations for Lab Experiments

2-[(4-chloro-1-naphthyl)oxy]-N-(4-methylphenyl)acetamide has several advantages for lab experiments. It is a selective PPARδ agonist, which allows for the specific activation of PPARδ without affecting other PPAR subtypes. It is also highly potent and has a long half-life, which allows for sustained activation of PPARδ. However, 2-[(4-chloro-1-naphthyl)oxy]-N-(4-methylphenyl)acetamide has several limitations for lab experiments. It is a synthetic compound that may have off-target effects, and its use may be limited by its cost and availability.

Future Directions

There are several future directions for the study of 2-[(4-chloro-1-naphthyl)oxy]-N-(4-methylphenyl)acetamide. One potential application is in the treatment of metabolic disorders, such as type 2 diabetes and obesity. It may also have potential therapeutic applications in cardiovascular diseases, such as atherosclerosis and heart failure. In addition, it may have potential applications in cancer therapy, as it has been shown to inhibit cancer cell proliferation and induce apoptosis. Further studies are needed to elucidate the mechanisms of action and potential therapeutic applications of 2-[(4-chloro-1-naphthyl)oxy]-N-(4-methylphenyl)acetamide.

Synthesis Methods

2-[(4-chloro-1-naphthyl)oxy]-N-(4-methylphenyl)acetamide is synthesized by reacting 4-methylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-chloro-1-naphthol in the presence of a base to form the desired product. The final product is purified by crystallization or column chromatography.

Scientific Research Applications

2-[(4-chloro-1-naphthyl)oxy]-N-(4-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. It has been shown to improve glucose and lipid metabolism, reduce inflammation, and promote mitochondrial biogenesis. In addition, it has been shown to have neuroprotective effects and to enhance cognitive function.

properties

IUPAC Name

2-(4-chloronaphthalen-1-yl)oxy-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c1-13-6-8-14(9-7-13)21-19(22)12-23-18-11-10-17(20)15-4-2-3-5-16(15)18/h2-11H,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXCWYMWJATWBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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